Taxa-4,11-diene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3S,8S)-4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadeca-4,11-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h7,16,18H,6,8-13H2,1-5H3/t16-,18+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJSECSOXKQMOD-HQRMLTQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3(CCC=C(C3CC(C2(C)C)CC1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]3(CCC=C([C@H]3C[C@@H](C2(C)C)CC1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167621 | |
| Record name | Taxadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163594-75-0 | |
| Record name | (+)-Taxadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163594-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Taxadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163594750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Biosynthesis of Taxa 4,11 Diene
The Role of Taxadiene Synthase (TXS/TASY)
Taxadiene synthase, also known as TXS or TASY, is the key enzyme responsible for the synthesis of Taxa-4,11-diene. nih.gov It catalyzes the complex cyclization of an acyclic precursor to form the characteristic tricyclic taxane (B156437) skeleton. uniprot.org
The primary catalytic function of taxadiene synthase is the transformation of the linear isoprenoid, geranylgeranyl diphosphate (B83284) (GGPP), into the cyclic diterpene, Taxa-4(5),11(12)-diene. nih.gov This intricate reaction involves a series of carbocation-mediated intramolecular cyclizations. The proposed mechanism begins with the ionization of GGPP, leading to the formation of a geranylgeranyl cation. This is followed by the closure of the A-ring to yield a verticillyl cation intermediate. nih.govacs.orgresearchgate.net An intramolecular proton transfer from C11 to C7 then initiates the formation of the B and C rings, resulting in a taxenyl cation. researchgate.netacs.org The process concludes with a deprotonation step at C5 to yield the final product, Taxa-4(5),11(12)-diene. researchgate.netacs.org
Table 1: Key Steps in the Cyclization of GGPP by Taxadiene Synthase
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Ionization of GGPP | Geranylgeranyl cation |
| 2 | A-ring closure | Verticillyl cation |
| 3 | Intramolecular proton transfer (C11 to C7) | - |
| 4 | B and C-ring closure | Taxenyl cation |
| 5 | Deprotonation at C5 | Taxa-4(5),11(12)-diene |
Taxadiene synthase is classified as a Class I diterpene synthase. nih.gov This classification is based on its mechanism of substrate activation, which involves the ionization of the diphosphate group from GGPP, a characteristic feature of Class I terpene cyclases. nih.gov The enzyme's structure contains conserved metal-binding motifs, and it requires a divalent metal ion, typically Mg2+, for its catalytic activity. nih.govnih.gov The active site of TXS is located in the C-terminal domain, which harbors the characteristic metal-binding motifs essential for catalysis. nih.gov
Taxadiene synthase was first isolated and characterized from the Pacific yew, Taxus brevifolia. nih.govacs.org This species remains a primary natural source of the enzyme and the Taxol compound. nih.gov Subsequent research has shown that taxadiene synthase is also present in other species of the yew family, such as Taxus canadensis. nih.gov The enzymes found in different Taxus species are remarkably similar, exhibiting high degrees of identity at the genetic level. nih.gov
Substrate Precursors and Upstream Pathways
The biosynthesis of this compound is dependent on the availability of its acyclic precursor, GGPP. This precursor is synthesized through fundamental metabolic pathways present in the host organism.
Geranylgeranyl diphosphate (GGPP) is a C20 isoprenoid that serves as the universal precursor for the biosynthesis of all diterpenoids, including this compound. nih.govresearchgate.netstudy.com It is synthesized from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). pnas.orgnih.gov The formation of GGPP is a crucial branch point in isoprenoid metabolism, providing the substrate for a wide array of downstream products. nih.gov
Methylerythritol Phosphate (MEP) Pathway in Prokaryotic and Plastidic Systems for GGPP Supply
The biosynthesis of geranylgeranyl diphosphate (GGPP), the universal precursor for diterpenoids like this compound, relies on the supply of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In most bacteria, photosynthetic organisms, and the plastids of plants, these fundamental isoprenoid units are synthesized through the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway. nih.govannualreviews.orggenome.jp This pathway is distinct from the mevalonate (MVA) pathway found in the cytosol of plants, animals, and fungi. annualreviews.org
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, ultimately leading to the formation of IPP and DMAPP. nih.govnih.gov These C5 units are then sequentially condensed to form larger prenyl diphosphates. Specifically, geranylgeranyl diphosphate synthase (GGPPS) catalyzes the addition of three molecules of IPP to one molecule of DMAPP to generate the C20 compound, GGPP. genome.jpnih.gov The presence of both the MEP and MVA pathways in plants, segregated in different cellular compartments, highlights the specialized roles of these metabolic routes in isoprenoid biosynthesis. genome.jp The MEP pathway, operating within the plastids, is the primary source of GGPP for the biosynthesis of diterpenes, including the taxanes. genome.jp
| Pathway Step | Enzyme | Substrate(s) | Product(s) |
| 1 | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 1-deoxy-D-xylulose 5-phosphate (DXP) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthase (IspD) | 2-C-methyl-D-erythritol 4-phosphate (MEP), CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME), ATP | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) |
| 5 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 6 | (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | (E)-4-hydroxy-3-methyl-but-2-en-1-yl diphosphate (HMBPP) |
| 7 | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) | (E)-4-hydroxy-3-methyl-but-2-en-1-yl diphosphate (HMBPP) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |
| 8 | Geranylgeranyl diphosphate synthase (GGPPS) | Dimethylallyl diphosphate (DMAPP), Isopentenyl diphosphate (IPP) | Geranylgeranyl diphosphate (GGPP) |
Reaction Mechanism of Taxadiene Synthase
The conversion of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), into the complex tricyclic structure of this compound is a remarkable enzymatic feat catalyzed by taxadiene synthase (TXS). nih.gov This intricate cyclization cascade involves a series of carbocationic intermediates and rearrangements, ultimately establishing the characteristic 6-8-6 ring system of the taxane skeleton. nih.govnih.gov
Initial Cyclization to Verticillyl Cation Intermediate
The catalytic cycle of taxadiene synthase is initiated by the ionization of the diphosphate group from GGPP. nih.govnih.gov This departure of the pyrophosphate leaving group generates an allylic carbocation, which then undergoes an intramolecular electrophilic attack by the C14-C15 double bond, leading to the formation of a transient verticillyl cation intermediate. nih.govnih.govresearchgate.net This initial cyclization step is a crucial event that sets the stage for the subsequent complex rearrangements. nih.gov Studies using GGPP analogues have provided evidence supporting the formation of this bicyclic intermediate. researchgate.netnih.gov
Intramolecular Proton Transfers (e.g., C11 to C7)
A highly unusual and mechanistically significant step in the taxadiene synthase reaction is an intramolecular proton transfer. nih.govnih.govnih.gov Following the formation of the verticillyl cation, a proton is transferred from C11 to the re-face of C7. nih.gov This proton transfer is critical as it facilitates the subsequent transannular ring closure. nih.govnih.gov Isotopic labeling studies have confirmed the intramolecular nature of this hydrogen transfer, demonstrating a high degree of deuterium retention when deuterated GGPP is used as a substrate. nih.govnih.gov This unassisted proton transfer is a rare event in terpene biosynthesis and highlights the precise conformational control exerted by the enzyme's active site. nih.gov
Transannular B/C-Ring Closure
The intramolecular proton transfer from C11 to C7 initiates the formation of the B and C rings of the taxane core. nih.govnih.gov This event prompts a transannular cyclization, where the C3-C4 double bond attacks the newly formed cationic center at C8, leading to the closure of the B/C-ring juncture and the formation of the taxenyl cation. nih.govnih.gov This step establishes the signature 6-8-6 tricyclic framework of the taxane diterpenes. nih.gov
Final Deprotonation Steps
The final step in the catalytic cascade of taxadiene synthase is the termination of the reaction through deprotonation of the taxenyl cation. nih.govnih.gov This deprotonation occurs at C5, leading to the formation of the endocyclic double bond in taxa-4(5),11(12)-diene. nih.govnih.govacs.org The base responsible for this final proton abstraction has not yet been definitively identified. nih.gov This step quenches the carbocation and releases the final product, this compound, from the enzyme's active site.
| Mechanistic Step | Key Transformation | Intermediate/Product |
| 1. Ionization | Loss of diphosphate group from GGPP | Allylic carbocation |
| 2. Initial Cyclization | Intramolecular electrophilic attack | Verticillyl cation |
| 3. Proton Transfer | Intramolecular transfer of a proton from C11 to C7 | Cationic intermediate |
| 4. Transannular Ring Closure | Formation of B and C rings | Taxenyl cation |
| 5. Deprotonation | Proton abstraction from C5 | This compound |
Role of Metal Ions (Mg²⁺) in Catalysis
Taxadiene synthase is classified as a class I terpenoid cyclase, which characteristically requires a divalent metal ion cofactor for its catalytic activity. nih.govresearchgate.net Magnesium (Mg²⁺) is the preferred divalent metal ion for taxadiene synthase. thieme-connect.com The role of Mg²⁺ is multifaceted; it is believed to coordinate with the diphosphate moiety of the GGPP substrate, facilitating the ionization of this leaving group to initiate the cyclization cascade. nih.gov The active site of taxadiene synthase contains conserved metal-binding motifs that are essential for coordinating the Mg²⁺ ions. nih.gov The presence of these magnesium ions is crucial for the proper folding and function of the enzyme, enabling it to catalyze the complex series of reactions that lead to the formation of this compound. nih.govnih.gov
Gene Structure and Protein Domains of Taxadiene Synthase
Taxadiene synthase (TXS), the enzyme responsible for the first committed step in the biosynthesis of Taxol, possesses a complex and modular structure. The full-length enzyme from the Pacific yew (Taxus brevifolia) is a large protein consisting of 862 amino acid residues. nih.govnih.gov As a diterpene cyclase, its significant size is characteristic of this class of enzymes, which typically range from 800 to 900 residues. researchgate.net The three-dimensional structure of taxadiene synthase reveals a modular assembly of three α-helical domains, often designated as α, β, and γ. nih.govresearchgate.netnih.gov A surprising and evolutionarily significant feature of its architecture is that it harbors the structural folds characteristic of both class I and class II terpenoid cyclases. nih.govresearchgate.net
N-terminal Transit Sequence and its Cleavage
The initially synthesized, full-length taxadiene synthase enzyme includes a transit sequence at its N-terminus that is approximately 80 residues long. nih.govnih.gov This N-terminal sequence functions as a signal peptide, directing the nuclear-encoded preprotein to the plastids, which are the site of its biological activity. nih.govpnas.org Upon successful import into the plastid, this transit peptide is proteolytically removed by a processing peptidase to yield the mature and catalytically active enzyme. nih.govfrontiersin.org
Experimental studies involving N-terminal truncations have highlighted the importance of the region immediately following the transit peptide. While deletions of the first 60 or 79 amino acids still result in a catalytically competent enzyme, the removal of 93 or more residues renders the protein inactive. nih.govresearchgate.net This indicates that the amino acid segment between residues 80 and 93 is critical for the enzyme's catalytic function. nih.govresearchgate.net The general composition of plastid transit peptides often shows an abundance of serine and alanine residues. frontiersin.org
Class I Terpenoid Synthase Fold in the C-terminal Domain
The catalytic activity of taxadiene synthase resides in its C-terminal domain, which spans from approximately residue 553 to 862. nih.govresearchgate.net This domain adopts the classic Class I terpenoid synthase fold, also known as the α domain. nih.govacs.org This fold is responsible for binding the substrate, geranylgeranyl diphosphate (GGPP), and catalyzing its complex cyclization into this compound. nih.govnih.gov
A hallmark of the Class I fold is the presence of highly conserved, aspartate-rich motifs that are essential for catalysis. nih.govresearchgate.netpnas.org Taxadiene synthase contains a characteristic DDXXD motif between residues 613 and 617. uniprot.org This motif, along with other conserved residues, coordinates a cluster of three metal ions, typically magnesium (Mg²⁺), at the entrance of the active site. nih.govnih.govresearchgate.net The catalytic mechanism is initiated when this metal cluster facilitates the ionization of the diphosphate group from the GGPP substrate. nih.govresearchgate.net This departure of the diphosphate group generates a carbocation, which then initiates the cascade of cyclization reactions. nih.govresearchgate.net A key mechanistic feature of Class I terpenoid synthases is a significant conformational change from an "open" to a "closed" state upon the binding of the substrate and metal cofactors, a process that shields the highly reactive carbocation intermediates from being prematurely quenched by solvent molecules. nih.govresearchgate.net
Presence of Class II Terpenoid Cyclase Fold in N-terminal and Insertion Domains
A remarkable feature of the taxadiene synthase structure is the presence of a Class II terpenoid cyclase fold within its N-terminal and insertion domains. nih.gov Specifically, the N-terminal region (residues M107-I135 and S349-Q552, the β domain) and an "insertion" domain (residues S136-Y348, the γ domain) collectively adopt this distinct fold. nih.govnih.govacs.org
In taxadiene synthase, this Class II domain is considered vestigial, meaning it is not catalytically active. nih.govresearchgate.net Active Class II cyclases initiate catalysis through protonation of a substrate double bond, a reaction mediated by a conserved DXDD motif which acts as a general acid. nih.govresearchgate.net This critical DXDD motif and a defined active site cavity are absent in the Class II-like domain of taxadiene synthase. nih.gov
The existence of both Class I and Class II folds within a single polypeptide chain provides compelling evidence for the evolutionary pathway of terpenoid synthases. nih.gov It suggests that the complex, triple-domain structure of plant diterpene cyclases likely arose from the fusion of ancestral single-domain (Class I) and double-domain (Class II) enzymes. nih.govresearchgate.net This discovery of a structural link between the two distinct cyclase classes has been a pivotal finding in understanding the evolution of the vast diversity of terpenoid natural products. nih.gov
Molecular and Genetic Studies of Taxadiene Synthase
Gene Cloning and Heterologous Expression
The gene encoding taxadiene synthase has been cloned from yew species (Taxus) and successfully expressed in various heterologous hosts, most notably Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govresearchgate.net These microbial systems provide a platform for producing and engineering the enzyme, overcoming the limitations of slow growth and low abundance in its native plant source. nih.gov
Initial attempts to express the full-length TXS gene in E. coli were challenging due to the formation of insoluble inclusion bodies. nih.goved.ac.uk A significant breakthrough was the discovery that the enzyme contains an N-terminal plastid-targeting sequence of approximately 80 amino acids, which is naturally cleaved upon maturation in the plant. nih.govnih.gov Researchers found that expressing N-terminally truncated versions of TXS, for instance, lacking the first 60 or 79 residues, yielded catalytically active and more soluble proteins in E. coli. nih.govnih.goved.ac.uk However, further truncations of 93 residues or more resulted in an inactive enzyme. nih.goved.ac.uk
In Saccharomyces cerevisiae, similar strategies have been employed to enhance taxadiene production. nih.gov Studies have focused on optimizing expression through the selection of strong promoters, suitable integration loci within the yeast chromosome, and the use of solubility-enhancing fusion tags. ed.ac.uk For example, multi-copy chromosomal integration of the TXS gene with fusion tags has been shown to significantly increase taxadiene titers compared to expression from a single episomal plasmid. nih.gov These genetic manipulations, combined with optimizing fermentation conditions, have steadily improved the yields of taxadiene in microbial hosts. ed.ac.ukfrontiersin.org
Site-Directed Mutagenesis and Directed Evolution
Site-directed mutagenesis and directed evolution have been powerful tools for re-engineering taxadiene synthase to improve its catalytic properties. researchgate.net These approaches have been instrumental in enhancing both the efficiency of the enzyme and the selectivity towards desired products. nih.govresearchgate.net
Through systematic mutagenesis, researchers have successfully engineered TXS variants with improved selectivity for taxa-4(20),11(12)-diene. nih.govacs.org One study achieved a 2.4-fold improvement in both the yield and selectivity for this alternative cyclization product. researchgate.netacs.org A more recent and extensive study created a mutability landscape of TXS, identifying several single-point mutations that increase the relative production of taxa-4(20),11(12)-diene. nih.govrug.nl Mutations at residues V584, Q609, Y688, Y762, Q770, and F834 were all shown to increase the proportion of this desired isomer. nih.govnih.govrug.nl
| Residue Position | Original Amino Acid | Mutant Amino Acid | Observed Effect on Product Profile | Reference |
|---|---|---|---|---|
| V584 | Valine | Isoleucine, Histidine | Increased production of taxa-4(20),11(12)-diene to 6-10% of total products. | nih.gov |
| Q609 | Glutamine | Threonine, Methionine, Asparagine | Increased production of taxa-4(20),11(12)-diene to 6-10% of total products. | nih.gov |
| Y688 | Tyrosine | Methionine, Glutamine, Threonine, Valine | Increased production of taxa-4(20),11(12)-diene to 6-10% of total products. | nih.gov |
| Y762 | Tyrosine | Histidine, Tryptophan | Increased production of taxa-4(20),11(12)-diene to 6-10% of total products. | nih.gov |
| Q770 | Glutamine | Histidine, Isoleucine, Methionine, Threonine, Valine, Tryptophan, Serine, Tyrosine | Increased production of taxa-4(20),11(12)-diene to 6-10% of total products. | nih.gov |
| F834 | Phenylalanine | Tryptophan | Increased production of taxa-4(20),11(12)-diene to 6-10% of total products. | nih.gov |
Mutagenesis studies, guided by the crystal structure of TXS, have provided profound insights into the enzyme's structure-function relationships. nih.govnih.govnih.gov The TXS structure reveals a modular assembly of three α-helical domains, with the C-terminal domain housing the catalytic machinery. nih.govresearchgate.net This domain features conserved metal-binding motifs, such as the DDXXD motif, which are crucial for binding Mg²⁺ ions and activating the GGPP substrate. uniprot.orgnih.gov
Site-directed mutagenesis has confirmed the importance of specific active site residues. researchgate.net For example, reshaping the active site through mutations often leads to inactive enzymes or variants with severely reduced activity, indicating that TXS is highly sensitive to changes in its catalytic pocket. researchgate.net Studies have shown that mutations in residues like V584, Q609, V610, and Y688 can lead to a high degree of promiscuity, causing a premature termination of the reaction cascade and the formation of alternative cembranoid- or verticillene-type products instead of taxanes. nih.govrug.nl This demonstrates that these residues are critical for maintaining the integrity of the complex cyclization reaction and ensuring product specificity. nih.gov
Mutability Landscape and Molecular Dynamics Simulations of TXS
Advanced computational techniques, including the generation of mutability landscapes and molecular dynamics (MD) simulations, have become invaluable for dissecting the complex catalytic mechanism of TXS. nih.govnih.gov These methods provide a dynamic view of the enzyme's function and help predict the effects of specific mutations. rug.nl
A structure-based mutability landscape of TXS was created to systematically probe structure-function relationships by analyzing mutations at 14 different residues within the active site. nih.gov This comprehensive approach allowed for the prediction and subsequent experimental validation of how specific amino acid substitutions affect both catalytic activity and product promiscuity. nih.govrug.nl
The study revealed that mutations at certain "hotspot" residues, namely V584, Q609, V610, and Y688, had a dramatic impact on the product profile. nih.govnih.govrug.nl For instance, the mutants V610F, V584M, Q609A, and Y688C showed a high degree of promiscuity, producing non-taxane structures as their major products. nih.gov Molecular dynamics simulations provided a mechanistic explanation for these shifts, revealing the triggers for the altered product outcomes. nih.govrug.nl
Furthermore, MD simulations of the entire TXS reaction cascade have helped to identify key residues involved in the distinct steps of the catalytic cycle, including the initial ionization of GGPP, the stabilization of subsequent carbocation intermediates, and the final cyclization and deprotonation steps. nih.govnih.gov These computational insights offer a deeper understanding of the enzyme's mechanism and provide a rational basis for future protein engineering efforts aimed at improving paclitaxel (B517696) biosynthesis. nih.govrug.nl
Identifying Residues for Ionization, Carbocation Stabilization, and Cyclization
The catalytic mechanism of taxadiene synthase (TXS), a class I terpenoid cyclase, is a complex, multi-step process that transforms the linear substrate geranylgeranyl diphosphate (B83284) (GGPP) into the intricate tricyclic structure of taxa-4,11-diene. rug.nlnih.gov This transformation hinges on the precise positioning and function of specific amino acid residues within the enzyme's active site that facilitate the ionization of the substrate, stabilization of highly reactive carbocation intermediates, and the guidance of a complex cyclization cascade.
Ionization: The reaction is initiated by the ionization of the diphosphate group from GGPP. nih.gov This critical first step is characteristic of class I terpene synthases, which utilize a trinuclear magnesium ion (Mg²⁺) cluster to bind and activate the substrate's diphosphate moiety. nih.gov The binding of these essential metal cofactors is coordinated by two highly conserved aspartate-rich motifs: DDXXD and (N,D)DXX(S,T)XXXE. nih.gov Molecular and structural studies have identified several additional residues that assist in anchoring the diphosphate group through hydrogen bonds and other interactions, ensuring its optimal orientation for cleavage. nih.gov These include residues such as R754, N757, Y688, E691, Y835, S713, R768, and Q770. nih.govnih.gov The residue R768, in particular, acts as a sensor for the pyrophosphate (PPi) group. nih.gov
Carbocation Stabilization: Following the departure of the diphosphate group, a geranylgeranyl cation is formed. nih.gov This and subsequent carbocation intermediates are highly reactive and must be shielded from premature quenching by water and guided through the correct conformational changes. nih.gov The active site of taxadiene synthase provides a protected environment where aromatic residues play a key role in stabilizing these positively charged intermediates through π-π stacking and cation-π interactions. nih.gov Molecular dynamics simulations have specifically implicated tryptophan and tyrosine residues, such as W753, Y835, and Y841, in stabilizing the initial geranylgeranyl cation. nih.gov
Cyclization: The cyclization cascade involves a series of intricate ring closures and rearrangements. The initial cyclization forms a verticillyl cation intermediate. acs.orgnih.gov A key step in the subsequent formation of the taxane (B156437) skeleton is an intramolecular proton transfer from C11 of the verticillyl intermediate to C7, which initiates the transannular B/C-ring closure to generate the taxenyl cation. acs.orgresearchgate.net This proton transfer occurs without the direct assistance of an enzyme-bound base. nih.govresearchgate.net The final step is a deprotonation at C5 of the taxenyl cation to yield the taxa-4(5),11(12)-diene product. acs.orgnih.gov While the specific base mediating this final deprotonation has not been definitively identified, several polar residues within the active site, including S587, Q609, Y684, Y688, C719, and C830, are considered potential candidates. nih.gov Mutagenesis studies have further highlighted the importance of residues like V584, Q609, V610, and Y688 in controlling the reaction pathway and product specificity. rug.nl
| Catalytic Step | Key Residues/Motifs | Proposed Function |
|---|---|---|
| Ionization (Substrate Binding & Activation) | DDXXD, (N,D)DXX(S,T)XXXE Motifs | Binding of the trinuclear Mg²⁺ cluster required for activating the diphosphate group. nih.gov |
| Ionization (Substrate Binding & Activation) | R754, N757, Y688, E691, Y835, S713, R768, Q770 | Assist in binding and orienting the substrate's diphosphate group via hydrogen bonds. nih.govnih.gov |
| Carbocation Stabilization | W753, Y835, Y841 | Stabilize positively charged carbocation intermediates through π-π and cation-π interactions. nih.gov |
| Cyclization & Deprotonation | S587, Q609, Y684, Y688, C719, C830 | Potential candidates for mediating the final deprotonation step to yield this compound. nih.gov |
| Control of Product Specificity | V584, Q609, V610, Y688 | Mutations in these residues alter the product profile, highlighting their role in guiding the cyclization cascade. rug.nl |
Transcriptomic and Proteomic Analysis of this compound Producing Systems
To understand and optimize the production of this compound and its downstream derivatives like Taxol, researchers have turned to systems biology approaches, primarily transcriptomics and proteomics. nih.gov These powerful techniques provide a global snapshot of gene expression and protein abundance in Taxus species or engineered microbial hosts, offering crucial insights into the metabolic and regulatory networks governing the biosynthetic pathway. nih.govembl.orgpreprints.org
Transcriptomic Analysis: Transcriptomics, often performed using RNA-sequencing (RNA-seq), involves the comprehensive analysis of all RNA transcripts in a cell or tissue at a given time. In the context of this compound production, this has been instrumental in identifying and cloning the genes responsible for its biosynthesis. nih.gov Studies have shown that differences in Taxol accumulation among various Taxus genotypes are largely determined by the expression levels of genes within the biosynthetic pathway. researchgate.net
By comparing the transcriptomes of high-yielding versus low-yielding Taxus cell cultures, or cultures induced with elicitors like methyl jasmonate, researchers can identify not only the core biosynthetic genes (like taxadiene synthase) but also candidate genes for undiscovered steps, regulatory factors (such as transcription factors), and transporters involved in the pathway. nih.govnih.gov This information is invaluable for metabolic engineering efforts aimed at increasing the flux towards this compound and subsequent taxoids in either the native plant or heterologous production systems. nih.gov
Proteomic Analysis: Proteomics complements transcriptomics by quantifying the actual proteins present in a system. While transcript levels indicate the potential for protein production, proteomic analysis confirms which proteins are synthesized and at what abundance. This is critical because post-transcriptional, translational, and post-translational regulations can lead to discrepancies between mRNA and protein levels. In this compound producing systems, proteomic studies can verify the expression of taxadiene synthase and other pathway enzymes identified through transcriptomics. Furthermore, it can help uncover bottlenecks in the pathway where a gene may be highly transcribed but the corresponding protein is unstable, improperly folded, or has low catalytic activity. Integrating proteomic data with transcriptomic data provides a more complete and accurate understanding of the cellular machinery and metabolic state, guiding more effective strategies for enhancing the production of this key biosynthetic intermediate. preprints.org
| Analysis Type | Methodology | Key Insights for this compound Production |
|---|---|---|
| Transcriptomics | RNA-sequencing (RNA-seq) | - Identification and cloning of biosynthetic genes (e.g., taxadiene synthase). nih.gov |
| Proteomics | Mass Spectrometry-based techniques | - Confirmation of the presence and abundance of pathway enzymes.
|
| Integrated Multi-Omics | Computational integration of transcriptomic and proteomic datasets | - Provides a comprehensive, systems-level view of the biosynthetic pathway. preprints.org |
Biotechnological Production of Taxa 4,11 Diene
Metabolic Engineering Strategies in Microbial Hosts
Saccharomyces cerevisiae as a Chassis
Engineering Geranylgeranyl Pyrophosphate Synthase (GGPPS)
Geranylgeranyl pyrophosphate (GGPP) is the direct precursor for Taxa-4,11-diene synthesis. Enhancing the availability of GGPP is critical for increasing this compound yields. This is often achieved by engineering or overexpressing geranylgeranyl pyrophosphate synthase (GGPPS) frontiersin.orgnih.govmdpi.com. Studies have shown that introducing or overexpressing GGPPS from various sources, such as Pantoea ananatis (crtE gene), significantly boosts GGPP production, leading to a substantial increase in this compound frontiersin.orgnih.gov. For instance, in Bacillus subtilis, the overexpression of the crtE gene encoding GGPPS resulted in an approximately 20-fold increase in taxadiene production compared to a strain expressing only TXS frontiersin.org. Similarly, in Saccharomyces cerevisiae, screening various GGPPS enzymes, including those from Chlamydomonas reinhardtii, identified endogenous yeast GGPPS (BTS1) as having the most significant impact on taxadiene production mdpi.com.
Overcoming Enzyme Compartmentalization (e.g., GGPPS-TS fusion)
Enzyme compartmentalization, arising from different subcellular localizations of key enzymes like GGPPS and taxadiene synthase (TS), can limit the efficiency of sequential reactions. To overcome this, strategies such as creating fusion proteins have been employed. Fusion of GGPPS and TS has demonstrated effectiveness in improving taxadiene yield by facilitating substrate channeling and enhancing sequential catalysis frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. Research indicates that the GGPPS-TS fusion enzyme is more effective than other relocation strategies, leading to yield increases of up to 54% frontiersin.orgnih.govnih.gov. For example, the forward fusion of GGPPS-t60TS in Saccharomyces cerevisiae showed significant advantages in efficient taxadiene synthesis researchgate.net. Further enhancing the expression of these fusion enzymes, for instance, via multi-copy plasmids, has led to further increases in taxadiene titers frontiersin.orgnih.govnih.gov.
Multi-copy Chromosomal Integration of TASY and Fusion Tags
Improving the expression levels and solubility of taxadiene synthase (TASY) is a key strategy for enhancing this compound production. Multi-copy chromosomal integration of TASY, often combined with fusion solubility tags (e.g., MBP), has proven effective in overcoming TASY solubility issues and increasing taxadiene yields nih.govosti.govresearchgate.netresearchgate.net. In Saccharomyces cerevisiae, multi-copy chromosomal integration of TASY with solubility tags improved taxadiene titers up to 22-fold compared to single episomal copy expression nih.govosti.govresearchgate.netresearchgate.net. This approach has led to significant improvements, with maximum taxadiene titers reaching 129 ± 15 mg/L at 20 °C nih.govosti.govresearchgate.netresearchgate.net. For comparison, a single chromosomal copy of TASY without tags yielded only 2.6 ± 0.4 mg/L nih.gov.
Optimization of Cultivation Conditions (Temperature, Cofactor availability)
Cultivation conditions play a vital role in microbial fermentation for this compound production. Temperature significantly impacts enzyme activity and protein folding. Studies have shown that lower temperatures can enhance taxadiene production. For instance, reducing the cultivation temperature from 30 °C to 20 °C in Saccharomyces cerevisiae resulted in a 3.0-fold increase in taxadiene titre nih.gov. The optimal production temperature for taxadiene in E. coli strains was found to be around 22°C nih.gov. While cofactor availability (e.g., NADPH) is crucial for isoprenoid biosynthesis, specific optimization data for cofactor availability directly impacting this compound production in the context of the provided literature is limited, though it is a general consideration for metabolic engineering mdpi.com.
Bacillus subtilis as a Chassis
Bacillus subtilis is considered a promising microbial chassis for the production of natural products, including this compound, due to its Generally Regarded As Safe (GRAS) status, rapid growth rate compared to yeast, and robust metabolic potential frontiersin.orgnih.govrsc.org. Its innate 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway can be manipulated to increase precursor flux.
The expression of the taxadiene synthase (txs or TXS) gene is fundamental for this compound biosynthesis. Integrating the txs gene into the Bacillus subtilis genome has been a key step in establishing it as a production host frontiersin.orgnih.govnih.gov. Early efforts involved expressing txs in B. subtilis, which, while demonstrating feasibility, resulted in low taxadiene yields when relying solely on the innate pathway frontiersin.orgnih.govnih.gov.
To enhance precursor supply for this compound production in B. subtilis, overexpression of genes within the MEP pathway has been implemented. This includes creating synthetic operons harboring MEP pathway genes (dxs, ispD, ispF, ispH, ispC, ispE, ispG) along with ispA (encoding prenyltransferases) frontiersin.orgnih.govnih.gov. When combined with the introduction of the crtE gene (encoding GGPPS), this strategy led to an 83-fold increase in taxadiene production compared to strains expressing only TXS frontiersin.orgnih.gov. The total taxadiene produced by such engineered strains reached 17.8 mg/L frontiersin.orgnih.gov. The study emphasized that the expression of GGPPS is essential for sufficient GGPP precursor formation in B. subtilis, as its innate metabolism is not efficient in producing it frontiersin.orgnih.govnih.gov. Fusion of synthases, such as GGPPS-TS, has also been explored to improve efficiency, although specific examples in B. subtilis using this approach are less detailed in the provided snippets compared to yeast.
Heterologous Production in Plant Systems
The engineering of plant systems for the production of this compound involves the introduction and expression of the taxadiene synthase (TS) gene, which catalyzes the cyclization of geranylgeranyl pyrophosphate (GGPP) into the taxane (B156437) skeleton researchgate.netwikipedia.orgfrontiersin.org. Various plant species and tissues have been explored as hosts for this purpose.
Transgenic Physcomitrella patens
The moss Physcomitrella patens has emerged as a promising platform for heterologous terpenoid production, including this compound researchgate.netnih.govnih.govgoogle.comspringernature.comfrontiersin.orgfrontiersin.org. Studies have demonstrated the successful constitutive expression of the taxadiene synthase gene from Taxus brevifolia in P. patens nih.govgoogle.com. These transgenic moss lines were capable of producing this compound at levels up to 0.05% of fresh weight nih.gov. A significant advantage of using P. patens is that the heterologous expression of TS did not lead to substantial deleterious phenotypic consequences, such as growth inhibition or significant alterations in endogenous diterpenoid pools, which have been observed in some higher plants nih.govgoogle.com. The moss's ability to undergo homologous recombination and its amenability to large-scale cultivation in bioreactors further enhance its potential as a production system researchgate.netnih.gov.
Transgenic Nicotiana benthamiana
Nicotiana benthamiana is a well-established model plant for transient and stable expression studies and has been extensively utilized for the heterologous production of Taxol precursors nih.govresearchgate.netdntb.gov.uaresearchgate.netbdbotsociety.orgfrontiersin.orgencyclopedia.pub. Introduction of the TS gene under the control of the CaMV 35S promoter led to the de novo synthesis of this compound in both leaves and roots of transformed N. benthamiana plants researchgate.netbdbotsociety.orgencyclopedia.pub. Yields reported for leaf tissues ranged from 11 to 27 µg/g dry weight (DW), while root cultures accumulated 14.6–22.5 µg/g DW researchgate.netbdbotsociety.orgencyclopedia.pub. Further enhancements in this compound production were achieved through strategies such as co-expressing genes that boost isoprenoid precursor supply (e.g., DXS and GGPPS), resulting in yields of up to 56.6 ± 3.2 µg/g fresh weight (FW) nih.gov. Metabolic engineering approaches, including the suppression of competing pathways like carotenoid biosynthesis by silencing the phytoene (B131915) synthase (PSY) gene, also led to significant increases in this compound accumulation, by 1.4 to 1.9-fold researchgate.netencyclopedia.pub. Compartmentalization of key enzymes within chloroplasts, coupled with precursor enhancement, has also been investigated to improve production efficiency nih.gov.
Transformed Ginseng Roots (Panax ginseng)
Cultured ginseng roots (Panax ginseng) have been engineered for this compound production by transforming them with the taxadiene synthase (TS) gene from Taxus brevifolia researchgate.netdntb.gov.uanih.govsemanticscholar.org. In one study, a transgenic ginseng line (TSS3-2) accumulated 9.1 µg of this compound per gram of dry weight nih.gov. Subsequent treatment with methyl jasmonate (MeJA), a known elicitor of secondary metabolism, for 3 or 6 days increased the accumulation to 14.6 and 15.9 µg/g DW, respectively nih.gov. Another report indicated that transformed ginseng roots could produce approximately 1 µg of this compound per gram of dry weight researchgate.net.
Plants Deficient in GGDP Metabolism (e.g., Tomato) for Enhanced Production
Plants that exhibit altered geranylgeranyl diphosphate (B83284) (GGDP) metabolism, particularly those with modified carotenoid synthesis pathways, offer an advantageous environment for this compound biosynthesis google.comresearchgate.netnih.gov. Tomato fruit, which normally channels GGDP almost exclusively into carotenoid production, has been utilized as a system for redirecting this flux. By expressing the TS gene in a yellow-fruited tomato mutant that lacks functional phytoene synthase (PSY), the GGDP normally used for carotenoid synthesis can be diverted to this compound production researchgate.netnih.gov. This metabolic redirection facilitated the facile extraction of 160 mg of highly pure this compound from 1 kg of freeze-dried fruit researchgate.netnih.gov. This strategy capitalizes on the high GGDP availability in tomato fruit and simplifies downstream processing by minimizing the co-extraction of abundant carotenoids researchgate.net.
Table 1: this compound Yields in Engineered Plant Systems
| Plant System/Organism | Genetic Modification/Strategy | This compound Yield | Notes |
| Physcomitrella patens | Transgenic expression of Taxus brevifolia TS gene | Up to 0.05% fresh weight | No significant impact on endogenous diterpenoids or growth nih.gov. |
| Nicotiana benthamiana (Leaves) | Transgenic expression of TS gene (CaMV 35S promoter) | 11–27 µg/g dry weight | researchgate.netencyclopedia.pub |
| Nicotiana benthamiana (Roots) | Transgenic expression of TS gene | 14.6–22.5 µg/g dry weight | researchgate.netbdbotsociety.orgencyclopedia.pub |
| Nicotiana benthamiana | Co-expression with DXS and GGPPS (transient) | 56.6 ± 3.2 µg/g FW | Enhanced precursor supply nih.gov. |
| Nicotiana benthamiana | TS expression + PSY gene silencing/shunting | 1.4–1.9-fold increase over TS expression alone | Redirects GGPP from carotenoid synthesis researchgate.netencyclopedia.pub. |
| Panax ginseng (Roots) | Transgenic expression of TS gene | 9.1 µg/g dry weight | nih.gov |
| Panax ginseng (Roots) | Transgenic expression of TS gene + MeJA treatment (6 days) | 15.9 µg/g dry weight | nih.gov |
| Panax ginseng (Roots) | Transgenic expression of TS gene | 1 µg/g dry weight | researchgate.net |
| Tomato Fruit | Transgenic expression of TS in yellow-fruited mutant (PSY deficient) | 160 mg/kg freeze-dried fruit (160 µg/g) | Diverts GGDP from carotenoid synthesis; facilitates extraction researchgate.netnih.gov. |
Bioreactor Optimization and Fermentation Strategies
Optimizing the production of this compound in controlled bioreactor environments is crucial for achieving commercially viable yields. While much of the detailed optimization for this compound production in bioreactors has been demonstrated in microbial systems, these strategies highlight key principles applicable to biotechnological production.
Fed-batch Fermentation
Fed-batch fermentation is a widely employed strategy to enhance the productivity and yield of target compounds in microbial cell factories. This method involves the controlled addition of nutrients or substrates during the fermentation process to maintain optimal growth conditions, prolong the production phase, and prevent substrate inhibition or overflow metabolism.
In microbial systems engineered for this compound biosynthesis, fed-batch fermentation has been instrumental in achieving high titers. For instance, in Saccharomyces cerevisiae, optimized fed-batch fermentation strategies have led to this compound yields of up to 184.2 mg/L frontiersin.org. Similarly, in Escherichia coli, fed-batch cultivation, often coupled with metabolic engineering to enhance precursor supply (e.g., GGPP), has achieved titers as high as 1 g/L (1000 mg/L) wikipedia.orgnih.govdtu.dk. These approaches typically involve careful management of carbon sources, precursor availability, and the expression levels of key enzymes in the pathway to maximize the conversion of GGDP to this compound.
Compound List:
this compound
Geranylgeranyl pyrophosphate (GGPP)
Taxadiene synthase (TS)
Phytoene synthase (PSY)
Methyl jasmonate (MeJA)
Role As a Model Compound in Diterpene Research
Understanding Complex Biochemical Pathways
The biosynthesis of Taxa-4,11-diene is initiated by the enzyme taxadiene synthase (TxS), which catalyzes the cyclization of geranylgeranyl pyrophosphate (GGPP). This complex cyclization process involves multiple carbocation intermediates and specific proton transfers, leading to the formation of the characteristic taxane (B156437) skeleton nih.govnih.govacs.orggenome.jp. Studying the pathway from GGPP to this compound provides critical insights into how linear isoprenoid precursors are transformed into highly structured polycyclic diterpenes researchgate.netwikipedia.orgjmb.or.kr. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of valuable diterpenoids, including paclitaxel (B517696), through biotechnological means researchgate.net. The identification of this compound as a key intermediate has been instrumental in mapping out the entire taxane biosynthetic route, highlighting the sequential action of diterpene synthases and subsequent oxidative enzymes like cytochrome P450s wikipedia.orgnih.gov.
Enzyme Catalysis Studies
Taxadiene synthase (TxS), the enzyme responsible for generating this compound, has been a subject of extensive enzyme catalysis studies. Research has focused on elucidating its catalytic mechanism, substrate specificity, and the structural basis for its activity nih.govnih.govacs.orggenome.jpresearchgate.netresearchgate.netnih.govmdpi.comrhea-db.org. TxS is classified as a class I terpenoid cyclase, utilizing a trinuclear metal ion cluster, typically magnesium, to bind and activate the GGPP substrate nih.govresearchgate.netmdpi.com. Studies involving site-directed mutagenesis and the use of substrate analogs have revealed the intricate steps involved in the cyclization, including proposed long-distance proton migrations and the formation of specific carbocation intermediates nih.govnih.govacs.orgresearchgate.netresearchgate.net. For instance, experiments with modified substrates have provided evidence for the mechanism involving conformational inversion, proton transfer, and transannular ring closure nih.govacs.orgresearchgate.net. The enzyme's structure has been determined, revealing a modular assembly of three α-helical domains, with the C-terminal domain acting as the catalytic core nih.govnih.govresearchgate.net. Understanding TxS catalysis is vital for engineering efforts to improve the yield and selectivity of this compound production nih.govresearchgate.net.
Evolutionary Connections between Terpenoid Cyclase Classes
The structural analysis of taxadiene synthase (TxS) has unveiled significant evolutionary connections between different classes of terpenoid cyclases nih.govnih.govresearchgate.netproquest.com. TxS exhibits a unique modular architecture, where its C-terminal domain functions as a class I terpenoid cyclase. However, its N-terminal domain and an "insertion" domain together adopt the fold of a vestigial class II terpenoid cyclase nih.govnih.govresearchgate.net. Class I cyclases typically initiate catalysis by ionizing the diphosphate (B83284) group of the substrate, while class II cyclases use protonation. The presence of both structural elements in TxS suggests a convergent evolutionary strategy, linking the distinct catalytic mechanisms and folds of class I and class II terpenoid cyclases nih.govnih.govresearchgate.netproquest.com. This finding provides a deeper understanding of how diverse terpene skeletons have evolved through the "mix and match" of these cyclase domains nih.gov. By studying TxS, researchers can better understand the evolutionary trajectory of terpene biosynthesis across different organisms and the diversification of natural product scaffolds.
Downstream Biotransformations of Taxa 4,11 Diene
Early-Stage Oxygenation Reactions
The initial steps in the functionalization of the taxadiene core involve the introduction of oxygen atoms, a process predominantly catalyzed by cytochrome P450 monooxygenases. nih.gov These reactions are critical as they set the stage for subsequent modifications.
The enzyme responsible for the initial hydroxylation is taxa-4(5),11(12)-diene-5α-hydroxylase, a cytochrome P450 monooxygenase designated as CYP725A4. researchgate.netnih.gov This enzyme catalyzes the conversion of taxa-4(5),11(12)-diene into taxa-4(20),11(12)-dien-5α-ol. nih.govresearchgate.net The reaction is mechanistically unusual as it involves not only the insertion of a hydroxyl group at the C-5 position but also a concurrent migration of the double bond from the C4-C5 position to the C4-C20 position (an exo-cyclic methylene (B1212753) group). nih.govnih.gov While taxa-4(5),11(12)-diene is the primary product of taxadiene synthase, the hydroxylase can also utilize its isomer, taxa-4(20),11(12)-diene, as a substrate to produce the same 5α-hydroxylated product. nih.govnih.gov This initial hydroxylation is a critical bottleneck; the product, taxa-4(20),11(12)-dien-5α-ol, is found only in trace amounts in Taxus species, indicating it is rapidly consumed by subsequent enzymes in the pathway. nih.govnih.gov
Table 1: Initial Hydroxylation of Taxadiene
| Feature | Description |
| Enzyme | Taxadiene 5α-hydroxylase (CYP725A4) |
| Enzyme Class | Cytochrome P450 Monooxygenase |
| Substrate | Taxa-4(5),11(12)-diene |
| Product | Taxa-4(20),11(12)-dien-5α-ol |
| Key Transformation | Hydroxylation at C-5 with allylic rearrangement (double bond migration) |
Following the formation of taxa-4(20),11(12)-dien-5α-ol, the taxane (B156437) core undergoes a series of further hydroxylations at various positions. These reactions are also believed to be catalyzed by distinct cytochrome P450 enzymes. nih.govresearchgate.net The precise sequence of these subsequent oxygenations has been a subject of extensive research, with different orders proposed based on the relative abundance of various taxoids found in Taxus cells. mdpi.com Key hydroxylation events occur at positions C1, C2, C7, C9, C10, and C13. mdpi.com For instance, the hydroxylation at C13 to form taxa-4(20),11(12)-diene-5α,13α-diol can occur after the initial C5 hydroxylation. researchgate.netnih.gov Another crucial step is the hydroxylation at the C10 position, catalyzed by a taxane 10β-hydroxylase. researchgate.netnih.gov These sequential oxidations progressively increase the polarity and complexity of the molecule, leading towards the formation of advanced intermediates.
Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP725A4)
Acylation Reactions (e.g., acetylation)
In parallel with and subsequent to the hydroxylation steps, the taxane core is modified by the addition of acyl groups. Acylation reactions, particularly acetylation, are catalyzed by a family of acyl-coenzyme A (acyl-CoA)-dependent acyltransferases (ACTs) and are recognized as one of the most important modification steps. nih.govnih.gov
One of the earliest acylation events is the acetylation of the hydroxyl group at the C-5 position. researchgate.netnih.gov This reaction is catalyzed by the enzyme taxa-4(20),11(12)-dien-5α-ol-O-acetyltransferase (TAT). nih.govwikipedia.org The enzyme transfers an acetyl group from the donor molecule, acetyl-CoA, to the 5α-hydroxyl group of taxa-4(20),11(12)-dien-5α-ol. nih.govwikipedia.org The product of this reaction is taxa-4(20),11(12)-dien-5α-yl acetate. mdpi.comnih.gov This acetylation is a significant step, as the presence of the 5α-acetoxy group is thought to facilitate subsequent downstream hydroxylations, such as the one at the C10 position. researchgate.netpnas.org The gene for TAT has been cloned, and the functional enzyme has been expressed in E. coli, revealing it to be a protein of 439 amino acids. mdpi.comnih.gov
Table 2: Acetylation of Taxa-4(20),11(12)-dien-5α-ol
| Feature | Description |
| Enzyme | Taxa-4(20),11(12)-dien-5α-ol-O-acetyltransferase (TAT) |
| Enzyme Class | Acyltransferase |
| Substrates | Taxa-4(20),11(12)-dien-5α-ol, Acetyl-CoA |
| Products | Taxa-4(20),11(12)-dien-5α-yl acetate, Coenzyme A (CoA) |
| Key Transformation | Acetylation of the C-5 hydroxyl group |
Formation of Key Taxane Intermediates (e.g., baccatin (B15129273) III)
The concerted action of multiple hydroxylases and acyltransferases ultimately leads to the formation of highly decorated taxanes, including the crucial intermediate baccatin III. nih.govnih.gov Baccatin III is the direct precursor for the semi-synthesis of paclitaxel (B517696). researchgate.netnih.gov The biosynthesis of baccatin III from taxa-4,11-diene involves an estimated 10 or more enzymatic steps. After the initial C5-hydroxylation and C5-acetylation, and further hydroxylations at C10 and C13, the pathway involves additional oxygenations at C1, C2, C7, and C9, the formation of the characteristic oxetane (B1205548) ring, and a benzoylation at C2. nih.govresearchgate.netnih.gov A final and critical step in the formation of the baccatin III core is the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB). nih.govnih.gov This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT), which is considered a key rate-limiting enzyme in the pathway. nih.gov The formation of baccatin III represents the completion of the biosynthesis of the complex taxane core, which is then ready for the final attachment of the C13 side chain. nih.govpnas.org
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways for Taxa-4,11-diene in Taxus species, and how can they be experimentally validated?
- Methodological Answer : this compound biosynthesis involves the diterpenoid pathway, where taxadiene synthase (TXS) catalyzes the cyclization of geranylgeranyl diphosphate (GGPP). To validate pathways:
- Use isotopic labeling (e.g., -glucose) to trace precursor incorporation .
- Perform heterologous expression of txs genes in model organisms (e.g., Nicotiana benthamiana) and analyze products via GC-MS .
- Compare enzyme kinetics (e.g., , ) of TXS isoforms under varying pH and cofactor conditions .
Q. Which analytical techniques are most reliable for quantifying this compound in plant tissues or engineered microbial systems?
- Methodological Answer :
- GC-MS : Optimize ionization parameters (e.g., electron impact mode at 70 eV) and use internal standards (e.g., deuterated this compound analogs) to minimize matrix effects .
- LC-MS/MS : Employ reverse-phase C18 columns with acetonitrile/water gradients and monitor transitions specific to this compound’s molecular ion .
- Validate methods using spike-recovery experiments and inter-laboratory reproducibility tests .
Advanced Research Questions
Q. How can metabolic engineering strategies overcome bottlenecks in this compound production, such as competing pathways or enzyme promiscuity?
- Methodological Answer :
- Pathway Redirection : Silence competing pathways (e.g., carotenoid biosynthesis) via CRISPR-Cas9 in host organisms .
- Enzyme Engineering : Use directed evolution to enhance TXS specificity; screen mutants via high-throughput fluorescence-based assays .
- Compartmentalization : Localize TXS to lipid droplets or mitochondria to reduce substrate diversion, validated via subcellular fractionation and proteomics .
Q. What statistical frameworks are appropriate for resolving contradictions in this compound yield data across studies (e.g., in planta vs. microbial systems)?
- Methodological Answer :
- Apply mixed-effects models to account for variability in experimental conditions (e.g., light, temperature) .
- Conduct meta-analysis using PRISMA guidelines to aggregate data from ≥10 studies, weighted by sample size and measurement precision .
- Use sensitivity analysis to identify critical variables (e.g., TXS expression levels, GGPP availability) .
Q. How do epigenetic modifications (e.g., DNA methylation) regulate txs gene expression, and what experimental designs can elucidate their role?
- Methodological Answer :
- Perform bisulfite sequencing to map methylation sites in txs promoters across tissues with varying this compound yields .
- Treat cell cultures with demethylating agents (e.g., 5-azacytidine) and quantify transcript levels via qRT-PCR .
- Integrate chromatin immunoprecipitation (ChIP) data for histone modifications (e.g., H3K4me3) with RNA-seq to establish causal links .
Methodological Considerations for Experimental Design
Q. What controls are essential when assessing this compound’s bioactivity in cytotoxicity assays?
- Methodological Answer :
- Include negative controls (solvent-only treatments) and positive controls (e.g., paclitaxel for apoptosis induction).
- Normalize data to cell viability metrics (e.g., MTT assay) and replicate experiments ≥3 times .
- Use ANOVA with post-hoc Tukey tests to compare dose-response curves across cell lines .
Q. How can researchers address sampling bias in field studies of this compound accumulation in Taxus populations?
- Methodological Answer :
- Stratify sampling by ecological variables (e.g., altitude, soil pH) and use randomized block designs .
- Apply bootstrapping to estimate confidence intervals for mean metabolite concentrations .
- Validate findings with independent datasets from herbarium specimens or controlled greenhouse trials .
Data Interpretation and Validation
Q. What criteria should guide the selection of reference genes for normalizing txs expression data in qPCR experiments?
- Methodological Answer :
- Test candidate reference genes (e.g., ACTIN, GAPDH) for stability using geNorm or NormFinder algorithms .
- Exclude genes with across biological replicates .
- Cross-validate with RNA-seq data to confirm minimal expression variability under experimental conditions .
Q. How can machine learning models improve the prediction of this compound yields in synthetic biology platforms?
- Methodological Answer :
- Train neural networks on multi-omics datasets (e.g., transcriptomics, metabolomics) to identify yield-predictive features .
- Validate models via leave-one-out cross-validation and compare performance metrics (e.g., RMSE, ) against linear regression .
- Incorporate SHAP values to interpret feature importance and guide genetic engineering targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
